6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
Description
6-Ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a class of compounds known for diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative properties . Its structure features:
- Ethyl group at position 6 (C6) of the quinoline ring.
- 4-Methoxybenzenesulfonyl moiety at position 3 (C3), which introduces sulfonamide functionality.
- Methyl group at position 1 (N1), contributing to steric and electronic modulation.
Properties
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-13-5-10-17-16(11-13)19(21)18(12-20(17)2)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFBIMJJOHIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, methoxybenzenesulfonyl, and methyl groups through various substitution reactions. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and methylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Key Positions
The pharmacological profile of 1,4-dihydroquinolin-4-one derivatives is highly dependent on substituent variations. Below is a comparative analysis of analogous compounds (Table 1):
Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-One Derivatives
Key Observations from Structural Comparisons
Position 3 (C3) Modifications
- Sulfonyl vs. Carbonyl Groups : The target compound’s 4-methoxybenzenesulfonyl group (C3) distinguishes it from analogs like Compound 93 (4-methoxybenzoyl), which showed anti-inflammatory activity . Sulfonyl groups enhance hydrogen bonding and metabolic stability compared to carbonyl derivatives.
- Substituent Effects on Activity : KN-93’s CaMKII inhibition relies on both the 4-methoxybenzenesulfonyl group and a hydroxyethyl side chain, whereas KN-92 (lacking hydroxyethyl) is inactive . This highlights the critical role of auxiliary substituents in biological activity.
Position 6 (C6) Variations
- Ethyl (Et) vs. Fluoro (F) : The target compound’s ethyl group may enhance lipophilicity compared to fluoro-substituted analogs (e.g., BA94548 , E599-0270 ), which are designed for improved bioavailability and target binding .
Position 1 (N1) Substituents
- Methyl (Me) vs. Alkyl/Benzyl: The N1-methyl group in the target compound contrasts with bulkier substituents like pentyl (Compound 94) or benzyl ( Compound in ).
Pharmacological Implications
- Enzyme Inhibition Potential: The structural similarity to KN-93 suggests the target compound may exhibit CaMKII or kinase-modulating activity, though empirical validation is required .
- Antimicrobial and Anti-Inflammatory Prospects : Derivatives with sulfonyl groups (e.g., BA94548 ) have shown promise in targeting bacterial enzymes, indicating a possible avenue for the target compound .
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